molecular formula C10H17BN2O2 B13525780 2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester CAS No. 2304754-80-9

2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester

Cat. No.: B13525780
CAS No.: 2304754-80-9
M. Wt: 208.07 g/mol
InChI Key: GRGUAFXGRRCERQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester is a boronic ester derivative of imidazole. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to an imidazole ring, which is further esterified with pinacol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester typically involves the borylation of the corresponding imidazole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide . The reaction is catalyzed by palladium and requires a base such as potassium acetate to facilitate the transmetalation step .

Industrial Production Methods

Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The stability of pinacol boronic esters makes them suitable for large-scale production and storage .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The boronic ester group can also participate in radical reactions, leading to the formation of various functionalized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-imidazol-4-ylboronic acid pinacol ester is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-7-12-6-8(13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGUAFXGRRCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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